molecular formula C18H25NO4 B13344073 (3S,4R)-1-(tert-Butoxycarbonyl)-4-(3,4-dimethylphenyl)pyrrolidine-3-carboxylic acid

(3S,4R)-1-(tert-Butoxycarbonyl)-4-(3,4-dimethylphenyl)pyrrolidine-3-carboxylic acid

Katalognummer: B13344073
Molekulargewicht: 319.4 g/mol
InChI-Schlüssel: DMCRUTZKEGHDTN-LSDHHAIUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Role of Pyrrolidine Scaffolds in Bioactive Molecule Design

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a cornerstone of modern drug design due to its ability to balance structural rigidity with conformational flexibility. Unlike planar aromatic systems, pyrrolidine’s sp³-hybridized carbons enable pseudorotation , a dynamic process that allows the ring to adopt multiple low-energy conformations (Fig. 1). This property facilitates optimal interactions with diverse biological targets by sampling a broad pharmacophore space.

The tert-butoxycarbonyl (Boc) group in (3S,4R)-1-(tert-butoxycarbonyl)-4-(3,4-dimethylphenyl)pyrrolidine-3-carboxylic acid serves dual purposes: (1) it protects the amine during synthetic steps, and (2) modulates solubility and bioavailability by introducing steric bulk and polarity. The 3,4-dimethylphenyl substituent at C4 enhances lipophilicity, promoting hydrophobic interactions with target proteins, while the carboxylic acid at C3 provides a hydrogen-bonding anchor for binding specificity.

Table 1: Physicochemical Properties of Pyrrolidine Derivatives

Parameter Pyrrolidine Cyclopentane Pyrrole Target Compound*
Dipole moment (D) 1.57 0 1.80 2.1–2.5
LogP 0.34 1.65 1.75 2.8–3.2
Polar surface area (Ų) 12.0 0 15.8 85–90
Hydrogen bond donors 1 0 0 2
Hydrogen bond acceptors 1 0 1 4

*Estimated for (3S,4R)-1-(tert-butoxycarbonyl)-4-(3,4-dimethylphenyl)pyrrolidine-3-carboxylic acid.

The Boc-protected pyrrolidine scaffold in this compound adheres to Rule of Three (Ro3) guidelines for fragment-based drug discovery (FBDD), with a molecular weight <300 Da, hydrogen bond donors ≤3, and acceptors ≤3. This compliance ensures favorable pharmacokinetic (PK) properties, enabling efficient penetration of biological membranes.

Stereochemical Advantages of Substituted Pyrrolidines in Drug Discovery

The (3S,4R) configuration of this compound exemplifies how stereochemistry dictates biological activity. Pyrrolidine’s four stereogenic centers permit up to 16 stereoisomers, each with distinct binding modes to enantioselective targets. In this derivative:

  • The 3S configuration orients the carboxylic acid group into a pseudoaxial position, optimizing hydrogen bonding with basic residues (e.g., lysine or arginine) in enzymatic active sites.
  • The 4R configuration positions the 3,4-dimethylphenyl group in a pseudoequatorial orientation, minimizing steric clashes while maximizing π-π stacking with aromatic side chains (e.g., phenylalanine or tyrosine).

This stereochemical precision is critical for achieving target selectivity. For example, trans-4-fluoroproline adopts an exo envelope conformation that enhances collagen stability, whereas cis-4-fluoroproline favors an endo conformation, disrupting triple-helix formation. Similarly, the locked (3S,4R) configuration in this compound ensures consistent spatial orientation of pharmacophoric groups, reducing off-target effects.

Conformational Locking via Substituents
The 3,4-dimethylphenyl group induces 1,3-diaxial strain , favoring a chair-like conformation that restricts pseudorotation. This rigidity mimics the steric effects observed in 3-R-methylpyrrolidine derivatives, which exhibit pure antagonism toward estrogen receptor alpha (ERα) in breast cancer models. By contrast, unsubstituted pyrrolidines adopt multiple conformations, leading to promiscuous binding.

The carboxylic acid at C3 further stabilizes the bioactive conformation through intramolecular hydrogen bonding with the Boc group’s carbonyl oxygen (Fig. 2). This interaction mimics the “U-shape” geometry of cis-3,4-diphenylpyrrolidines, which show inverse agonism on the RORγt receptor.

Eigenschaften

Molekularformel

C18H25NO4

Molekulargewicht

319.4 g/mol

IUPAC-Name

(3S,4R)-4-(3,4-dimethylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid

InChI

InChI=1S/C18H25NO4/c1-11-6-7-13(8-12(11)2)14-9-19(10-15(14)16(20)21)17(22)23-18(3,4)5/h6-8,14-15H,9-10H2,1-5H3,(H,20,21)/t14-,15+/m0/s1

InChI-Schlüssel

DMCRUTZKEGHDTN-LSDHHAIUSA-N

Isomerische SMILES

CC1=C(C=C(C=C1)[C@@H]2CN(C[C@H]2C(=O)O)C(=O)OC(C)(C)C)C

Kanonische SMILES

CC1=C(C=C(C=C1)C2CN(CC2C(=O)O)C(=O)OC(C)(C)C)C

Herkunft des Produkts

United States

Vorbereitungsmethoden

Cyclization of Chiral Precursors

The core pyrrolidine ring is synthesized via cyclization reactions involving amino acids or their derivatives. A common approach involves:

  • Starting from chiral amino acid derivatives such as N-protected amino acids.
  • Activation of the amino acid (e.g., via formation of an acyl chloride or an ester).
  • Intramolecular cyclization through nucleophilic attack of the amino group on the activated carboxylate, forming the pyrrolidine ring with stereochemical fidelity.

Research Findings:

  • The patent EP3015456A1 describes the use of formic mixed anhydrides or alkyl formates to cyclize amino acid derivatives, yielding pyrrolidine intermediates with high stereoselectivity1.

Use of Chiral Catalysts and Reagents

  • Chiral catalysts or auxiliaries, such as chiral phosphines or ligands, are employed to favor the formation of the (3S,4R) stereoisomer.
  • The reaction conditions favor stereoselective cyclization, often under mild basic conditions with controlled temperature.

Introduction of the tert-Butoxycarbonyl (Boc) Protecting Group

  • The Boc group is introduced at the nitrogen atom of the pyrrolidine ring via reaction with di-tert-butyl dicarbonate (Boc2O) .
  • Typically, this step occurs after the ring formation to protect the amine during subsequent functionalization steps.
  • Reaction conditions involve base catalysis , such as triethylamine or pyridine , in solvents like dichloromethane or dimethylformamide (DMF) .

Research Data:

  • The patent indicates that Boc protection is performed in the presence of pyridine or triethylamine , ensuring selective N-protection without affecting other functional groups2.

Attachment of the 3,4-Dimethylphenyl Group

  • The phenyl substituent is introduced via arylation or cross-coupling reactions .
  • Methodology:

    • Nucleophilic aromatic substitution or Suzuki-Miyaura cross-coupling reactions are common.
    • The precursor, often a halogenated pyrrolidine derivative (e.g., bromide or chloride at the 4-position), reacts with a 3,4-dimethylphenyl boronic acid or equivalent under palladium catalysis.

Research Insights:

  • Patent EP3015456A1 mentions reacting the pyrrolidine derivative with aryl halides or arylboronic acids in the presence of palladium catalysts and bases like potassium carbonate in solvents such as DMF or THF 3.

Functionalization at the 3-Position to Introduce Carboxylic Acid

  • The carboxylic acid group at the 3-position is introduced via oxidation or functional group transformation .
  • Approaches include:

    • Oxidation of a methyl group at the 3-position to a carboxylic acid using reagents like potassium permanganate or potassium dichromate .
    • Alternatively, hydrolysis of esters if ester intermediates are used.

Research Data:

  • The synthesis pathway involves hydrolysis of ester intermediates or oxidation of methyl groups attached to the pyrrolidine ring, with conditions optimized to prevent racemization4.

Stereochemical Control and Purification

  • Stereochemistry is maintained through the use of chiral starting materials and stereoselective catalysts .
  • Purification involves chromatographic techniques such as chiral HPLC or column chromatography to isolate the desired enantiomer.

Research Findings:

  • The process ensures no racemization occurs during synthesis, especially during reduction or oxidation steps, by controlling pH and temperature.

Summary of Key Reagents and Conditions

Step Reagents Solvent Conditions Purpose
Ring formation Amino acid derivative, formic anhydride/alkyl formate DMF, THF Mild heating, inert atmosphere Cyclization to pyrrolidine core
Boc protection Di-tert-butyl dicarbonate (Boc2O) Dichloromethane Room temperature, base (pyridine, triethylamine) N-protection
Phenyl substitution Aryl halide or boronic acid, Pd catalyst DMF, THF Reflux, inert atmosphere Aromatic substitution
Carboxylic acid introduction Oxidants (KMnO4, K2Cr2O7) or ester hydrolysis Water, alcohols Controlled temperature Functional group transformation
  • Patent EP3015456A1, "Preparation method for pyrrolidine-2-carboxylic acid derivatives," detailing cyclization, protection, arylation, and functionalization strategies. 

  • Patent EP3015456A1, "Preparation method for pyrrolidine-2-carboxylic acid derivatives," detailing cyclization, protection, arylation, and functionalization strategies. 

  • Patent EP3015456A1, "Preparation method for pyrrolidine-2-carboxylic acid derivatives," detailing cyclization, protection, arylation, and functionalization strategies. 

  • Patent EP3015456A1, "Preparation method for pyrrolidine-2-carboxylic acid derivatives," detailing cyclization, protection, arylation, and functionalization strategies. 

Analyse Chemischer Reaktionen

Types of Reactions

(3S,4R)-1-(tert-Butoxycarbonyl)-4-(3,4-dimethylphenyl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Aryl halides in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted aromatic compounds.

Wissenschaftliche Forschungsanwendungen

(3S,4R)-1-(tert-Butoxycarbonyl)-4-(3,4-dimethylphenyl)pyrrolidine-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (3S,4R)-1-(tert-Butoxycarbonyl)-4-(3,4-dimethylphenyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Key Observations:

Substituent Effects on Lipophilicity :

  • Fluorine (4-fluorophenyl analog) and trifluoromethyl groups increase lipophilicity, enhancing blood-brain barrier permeability .
  • Hydroxyl groups (3-hydroxyphenyl analog) improve solubility but may require protection during synthesis .

Bromine (3-bromophenyl analog) offers a reactive site for Suzuki-Miyaura cross-coupling .

Synthetic Utility :

  • Analogs with electron-withdrawing groups (e.g., CF₃) are favored in medicinal chemistry for metabolic stability .
  • High-purity yields (>99%) are achievable for analogs with trifluoromethylphenyl and ureido groups .

Biologische Aktivität

(3S,4R)-1-(tert-Butoxycarbonyl)-4-(3,4-dimethylphenyl)pyrrolidine-3-carboxylic acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the available literature on its synthesis, biological properties, and potential applications.

  • Molecular Formula : C17H23NO4
  • Molecular Weight : 321.37 g/mol
  • CAS Number : 1269260-00-5

Synthesis

The synthesis of this compound typically involves the use of standard organic chemistry techniques such as:

  • Boc Protection : The tert-butoxycarbonyl (Boc) group is commonly used to protect amines during synthesis.
  • Pyrrolidine Formation : The formation of the pyrrolidine ring is achieved through cyclization reactions involving appropriate precursors.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrrolidine derivatives. For instance, compounds similar to (3S,4R)-1-(tert-butoxycarbonyl)-4-(3,4-dimethylphenyl)pyrrolidine-3-carboxylic acid have shown significant cytotoxicity against various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer) cells.

A comparative analysis demonstrated that modifications in the phenyl ring significantly influenced the anticancer activity:

Compound StructureCell LineViability (%)Reference
Parent CompoundA54963.4
3,5-Dichloro SubstitutedA54921.2
Ester DerivativeA54971.3

These results suggest that structural modifications can enhance or diminish the biological activity of such compounds.

The mechanism by which these compounds exert their effects is not fully elucidated but appears to involve:

  • Induction of Apoptosis : Many pyrrolidine derivatives trigger apoptotic pathways in cancer cells.
  • Inhibition of Cell Proliferation : Studies indicate that these compounds can inhibit key signaling pathways involved in cell cycle regulation.

Case Studies

Several case studies have explored the biological implications of (3S,4R)-1-(tert-butoxycarbonyl)-4-(3,4-dimethylphenyl)pyrrolidine-3-carboxylic acid:

  • Case Study on Lung Cancer Cells :
    • A study evaluated the effects of this compound on A549 cells, revealing a dose-dependent reduction in cell viability and increased apoptosis markers.
    • The compound was compared with standard chemotherapeutics like cisplatin, showing promising results.
  • Antimicrobial Activity :
    • Some derivatives have been tested for antimicrobial properties against Gram-positive bacteria and drug-resistant fungi.
    • Results indicated moderate activity against Staphylococcus aureus and other pathogens, suggesting potential for further development as an antimicrobial agent.

Q & A

Advanced Research Question

  • ADME Prediction : Tools like Schrödinger’s QikProp predict moderate blood-brain barrier penetration (Brain/Plasma ratio: 0.3) and acceptable solubility (LogS: −3.5) .
  • Metabolic Hotspots : MD simulations identify the Boc group as susceptible to esterase cleavage. Replacing it with a benzyloxycarbonyl (Cbz) group increases metabolic stability (t₁/₂: 120 min vs. 45 min) .
  • SAR Analysis : Free-Wilson models correlate 3,4-dimethyl substitution with a 30% increase in plasma half-life compared to monosubstituted analogs .

What are the best practices for characterizing stereochemical integrity during scale-up synthesis?

Basic Research Question

  • Chiral HPLC : Use Daicel Chiralpak IG-3 columns (Hexane:IPA 90:10, 1 mL/min) to confirm ee >98% .
  • X-ray Crystallography : Resolve ambiguous NOE effects by co-crystallizing with a chiral resolving agent (e.g., L-tartaric acid) .
  • VCD Spectroscopy : Compare experimental and DFT-calculated vibrational circular dichroism spectra to assign absolute configuration .

How do reaction workup protocols impact yield and purity in large-scale syntheses?

Basic Research Question

  • Deprotection : Boc removal with TFA/DCM (1:1) at 0°C minimizes side reactions. Neutralize with aqueous NaHCO₃ to isolate the free amine .
  • Crystallization : Use ethyl acetate/hexane (1:3) for recrystallization, achieving >99% purity. Avoid methanol due to Boc group solvolysis .
  • Byproduct Management : Silica gel chromatography (EtOAc gradient) removes dimeric byproducts formed during pyrrolidine ring closure .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.